1-[2-(2-Chlorophenoxy)ethyl]benzotriazole
Description
Significance of Benzotriazole (B28993) Ring System in Contemporary Heterocyclic Chemistry
The benzotriazole ring system, consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring, is a cornerstone in heterocyclic chemistry. researchgate.netijpsr.com This structural motif is not merely a passive component but an active participant in chemical reactions, influencing the reactivity and properties of the molecules in which it is embedded. Its significance stems from several key attributes:
Synthetic Versatility : Benzotriazole is an exceptional synthetic auxiliary. It can be readily N-substituted and subsequently displaced by a wide range of nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This has led to its extensive use in the synthesis of a vast number of organic compounds.
Biological Activity : Derivatives of benzotriazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netgsconlinepress.comijnrd.org This has made the benzotriazole scaffold a privileged structure in medicinal chemistry, serving as a template for the design of new therapeutic agents. gsconlinepress.com
Material Science Applications : Beyond medicine, benzotriazole derivatives are utilized as corrosion inhibitors, UV stabilizers, and in the development of materials for solar cells and photovoltaic applications. researchgate.net
The unique electronic properties of the fused ring system contribute to its stability and reactivity, making it an attractive scaffold for further chemical exploration. researchgate.net
Overview of N-Substituted Benzotriazoles in Research Contexts
The substitution at one of the nitrogen atoms of the triazole ring, leading to N-substituted benzotriazoles, dramatically expands the chemical space and potential applications of this scaffold. The nature of the substituent profoundly influences the molecule's properties and biological activity.
N-alkylation of benzotriazole can result in two isomeric products: 1-substituted and 2-substituted benzotriazoles. ias.ac.in The regioselectivity of this reaction is a critical aspect of their synthesis. These N-substituted derivatives are key intermediates in a multitude of organic transformations. For instance, N-acylbenzotriazoles are effective acylating agents, while N-(α-aminoalkyl)benzotriazoles serve as versatile synthons for the preparation of various nitrogen-containing compounds. nih.gov
In the context of medicinal chemistry, the introduction of diverse substituents at the nitrogen atom allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This approach has been instrumental in the development of potent and selective drug candidates targeting a range of diseases. gsconlinepress.comresearchgate.net
Structural Elucidation Challenges and Opportunities within Benzotriazole Derivatives
Despite the widespread use of benzotriazole derivatives, their structural elucidation can present certain challenges. The potential for tautomerism in the benzotriazole ring system and the existence of N1 and N2 isomers for N-substituted derivatives necessitate careful spectroscopic analysis for unambiguous characterization. researchgate.net
Key Spectroscopic Techniques and Challenges:
| Spectroscopic Technique | Application in Benzotriazole Analysis | Challenges and Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Crucial for determining the substitution pattern (N1 vs. N2) and the structure of substituents. 1H, 13C, and 15N NMR are all employed. researchgate.net | Signal assignment can be complex due to the potential for tautomerism and isomerism. Dynamic NMR spectroscopy may be required to study prototropy. researchgate.net |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govmdpi.com | Obtaining single crystals suitable for X-ray diffraction can be challenging. The solid-state structure may not always represent the conformation in solution. |
| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation patterns, aiding in the confirmation of the chemical structure. | Fragmentation patterns can sometimes be complex and require careful interpretation to distinguish between isomers. |
The challenges in structural elucidation also present opportunities for the development of advanced analytical techniques and computational methods. For example, theoretical calculations, such as GIAO (Gauge-Including Atomic Orbital) calculations, can be used in conjunction with experimental NMR data to provide a more robust assignment of chemical shifts and to study tautomeric equilibria. researchgate.net The continued refinement of these methods will be crucial for advancing research on novel and complex benzotriazole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-11-5-1-4-8-14(11)19-10-9-18-13-7-3-2-6-12(13)16-17-18/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSGEEXHRIORJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324609 | |
| Record name | 1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838891-66-0 | |
| Record name | 1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization
X-ray Crystallographic Investigations
As of the latest literature review, a specific single-crystal X-ray diffraction study for 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole has not been reported. Therefore, precise experimental data on its molecular geometry, bond parameters, and crystal packing are not available. However, analysis of closely related benzotriazole (B28993) derivatives allows for a scientifically grounded projection of its structural characteristics.
Determination of Molecular Geometry and Bond Parameters
While specific bond lengths and angles for the title compound are not determined, studies on similar structures, such as 2-(1H-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2-chlorobenzoate (B514982) and 2-(1H-benzotriazol-1-yl)-1-(2-chlorobenzoyl)ethyl 4-methylbenzoate, confirm that the benzotriazole ring system is characteristically planar. The bond lengths and angles within the benzotriazole and chlorophenyl rings are expected to fall within normal ranges for sp²-hybridized carbon and nitrogen atoms. The geometry around the ethyl linker's carbon atoms would exhibit a standard tetrahedral arrangement.
Table 1: Expected Bond Parameters in this compound
| Parameter | Atom Pair/Triplet | Expected Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-N (triazole) | ~1.35 Å |
| Bond Length | N-N (triazole) | ~1.34 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | N-N-N (triazole) | ~108° |
| Bond Angle | C-O-C (ether) | ~118° |
Characterization of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would likely be stabilized by a network of non-covalent interactions. Based on analyses of related compounds, weak intermolecular forces such as C-H···π and π-π stacking interactions are expected to be prominent. The aromatic rings of the benzotriazole and chlorophenoxy moieties provide ideal sites for such interactions. C-H···π interactions could involve hydrogen atoms from the ethyl linker or the aromatic rings interacting with the electron cloud of an adjacent aromatic system. Furthermore, weak C-H···O or C-H···N hydrogen bonds might also contribute to the stability of the crystal lattice.
Polymorphism Studies
No polymorphism studies for this compound have been identified in the reviewed scientific literature. The existence of polymorphs—different crystalline forms of the same compound—would depend on its ability to crystallize in various packing arrangements under different conditions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the molecular structure of this compound in solution. The distinct chemical environments of the hydrogen and carbon atoms are mapped by ¹H and ¹³C NMR spectra.
Comprehensive ¹H and ¹³C NMR Spectral Assignment for Structural Elucidation
While a fully assigned experimental spectrum for this specific molecule is not detailed in the available literature, a complete spectral assignment can be predicted based on established chemical shift principles and data from analogous compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzotriazole ring, the chlorophenoxy ring, and the ethyl bridge. The four protons of the benzotriazole ring would appear as complex multiplets in the aromatic region, typically between δ 7.3 and δ 8.1 ppm. The four protons on the chlorophenoxy ring would also resonate in the aromatic region, likely between δ 6.8 and δ 7.5 ppm, with their exact shifts and splitting patterns influenced by the chloro and ether substituents. The two methylene (B1212753) groups of the ethyl linker (-N-CH₂-CH₂-O-) would appear as two triplets in the upfield region, expected around δ 4.5-5.0 ppm for the protons adjacent to the nitrogen and δ 4.2-4.6 ppm for the protons adjacent to the oxygen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information. The carbons of the benzotriazole ring are expected to produce signals in the δ 110-145 ppm range. The carbons of the chlorophenoxy ring would also appear in the aromatic region (δ 115-155 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The two methylene carbons of the ethyl linker would be found further upfield, typically in the δ 45-70 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Benzotriazole | Aromatic C-H | 7.3 – 8.1 | 110 – 135 |
| Benzotriazole | Aromatic Quaternary C | - | 132 – 146 |
| Ethyl Linker | N-CH₂ | 4.5 – 5.0 | 45 – 55 |
| Ethyl Linker | O-CH₂ | 4.2 – 4.6 | 60 – 70 |
| Chlorophenoxy | Aromatic C-H | 6.8 – 7.5 | 115 – 130 |
| Chlorophenoxy | Aromatic C-O | - | 150 – 156 |
| Chlorophenoxy | Aromatic C-Cl | - | 125 – 135 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of "this compound". Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a comprehensive map of the molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this molecule, the most significant correlation would be observed between the two methylene groups of the ethyl linker (-CH₂-CH₂-). This would appear as a cross-peak, confirming the presence of the ethyl fragment.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each carbon atom that bears protons. Cross-peaks would be expected for each C-H bond in the molecule, including the two aliphatic CH₂ groups and all the C-H bonds on the benzotriazole and chlorophenoxy rings.
| Technique | Correlating Protons | Correlating Nuclei | Inferred Connectivity |
|---|---|---|---|
| COSY | N-CH₂-H | H-CH₂-O | Confirms the -CH₂-CH₂- ethyl fragment. |
| HMBC | N-CH₂-H | Benzotriazole Ring Carbons (e.g., C7a, C3a) | Confirms attachment of the ethyl group to the N1 position of the benzotriazole ring. |
| HMBC | H-CH₂-O | Chlorophenoxy Ring Carbon (C1') | Confirms the ether linkage to the chlorophenoxy ring. |
| HMQC/HSQC | All Protons (aromatic and aliphatic) | Directly Attached Carbons | Assigns specific carbon signals to their corresponding proton signals. |
Conformational Analysis using NOESY/ROESY (if applicable)
The flexibility of the ethyl ether linker in "this compound" allows the molecule to adopt various conformations in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for probing these conformational preferences by detecting protons that are close in space, irrespective of their through-bond connectivity.
For this molecule, NOESY/ROESY experiments would be applicable to determine the spatial orientation of the benzotriazole and chlorophenoxy rings relative to each other. For example, observing cross-peaks between protons on the ethyl linker and aromatic protons on either ring system would provide insights into the molecule's folded or extended conformations. The presence of a NOE between a proton on the benzotriazole ring (e.g., H-7) and a proton on the chlorophenoxy ring would suggest a folded conformation where the two aromatic systems are in close proximity. The absence of such correlations would indicate a more extended and linear conformation.
Tautomeric Equilibria Studies (if applicable for benzotriazole core)
The parent benzotriazole molecule is known to exist in a tautomeric equilibrium between the 1H- and 2H- forms, which involves the migration of a proton between the N1 and N2 positions of the triazole ring. researchgate.netresearchgate.net This equilibrium can be influenced by factors such as solvent, temperature, and substitution. researchgate.net
However, for "this compound," this specific 1H/2H tautomerism is not possible. The substitution of the ethyl group at the N1 position locks the molecule in the 1-substituted form. Therefore, studies of tautomeric equilibria related to proton transfer between N1 and N2 are not applicable to this particular derivative. The structure is fixed as 1-[2-(2-Chlorophenoxy)ethyl]-1H-benzotriazole.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), and the frequencies of these vibrations are characteristic of the bond type and its environment. esisresearch.org
For "this compound," the FTIR and Raman spectra would exhibit characteristic bands corresponding to its constituent parts: the benzotriazole ring, the 2-chlorophenoxy group, and the ethyl ether linker.
Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: From the ethyl linker, appearing in the 3000-2850 cm⁻¹ range.
Aromatic C=C and C=N Stretching: These ring stretching vibrations from both the benzene (B151609) and benzotriazole rings are expected in the 1620-1450 cm⁻¹ region. nih.govresearchgate.net
CH₂ Bending (Scissoring): Expected around 1470-1450 cm⁻¹.
C-O-C Asymmetric Stretching: The characteristic ether linkage vibration should produce a strong band, typically in the 1260-1200 cm⁻¹ region.
C-N Stretching: Vibrations associated with the triazole ring would be found in the 1330–1260 cm⁻¹ range. esisresearch.org
C-Cl Stretching: A band in the 800-600 cm⁻¹ region would confirm the presence of the chloro-substituent.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzotriazole, Chlorophenoxy |
| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂-CH₂- |
| Aromatic Ring Stretch (C=C, C=N) | 1620 - 1450 | Benzotriazole, Benzene |
| CH₂ Bend (Scissoring) | 1470 - 1450 | -CH₂-CH₂- |
| C-O-C Asymmetric Stretch | 1260 - 1200 | Aryl-Alkyl Ether |
| C-N Stretch | 1330 - 1260 | Benzotriazole Ring |
| C-Cl Stretch | 800 - 600 | Chlorophenoxy |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For "this compound" (C₁₄H₁₂ClN₃O), HRMS would provide an exact mass measurement of the molecular ion, confirming its chemical formula.
Exact Mass: The calculated monoisotopic mass of the neutral molecule is 273.0669 Da. In positive-ion mode ESI-HRMS, it would be detected as the protonated species [M+H]⁺ with an exact mass of 274.0747 Da.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion reveal its fragmentation pathways, which provides further structural confirmation. The fragmentation is typically governed by the weakest bonds and the stability of the resulting fragment ions. A plausible fragmentation pathway for [M+H]⁺ would involve key cleavages:
Cleavage of the C-O ether bond: This is a common fragmentation pathway for ethers, leading to the formation of a stable chlorophenoxy radical and an ion at m/z 146.0718, corresponding to the [C₈H₈N₃]⁺ fragment (ethylbenzotriazole cation).
Cleavage of the N-C ethyl bond: This would lead to the formation of the protonated benzotriazole ion at m/z 120.0562 ([C₆H₆N₃]⁺).
Formation of the chlorophenoxy cation: Another possibility is the formation of the protonated 2-chlorophenol (B165306) ion at m/z 129.0056 ([C₆H₆ClO]⁺).
| Predicted m/z | Chemical Formula | Proposed Fragment Structure/Origin |
|---|---|---|
| 274.0747 | [C₁₄H₁₃ClN₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 146.0718 | [C₈H₈N₃]⁺ | Cleavage of the C-O ether bond; loss of chlorophenol. |
| 129.0056 | [C₆H₆ClO]⁺ | Protonated 2-chlorophenol fragment. |
| 120.0562 | [C₆H₆N₃]⁺ | Protonated benzotriazole from N-C bond cleavage. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. shu.ac.uk The absorption spectrum is characteristic of the molecule's chromophores—functional groups that absorb light. tanta.edu.eg
"this compound" contains two primary chromophores: the benzotriazole system and the 2-chlorophenoxy group. The UV-Vis spectrum is expected to be a composite of the electronic transitions within these two aromatic systems. The likely transitions are:
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons in the π-systems of the aromatic rings. shu.ac.uk They are expected to occur at shorter wavelengths (higher energy), likely below 300 nm. The benzotriazole ring system, in particular, is a strong UV absorber. paint.org
n → π* Transitions: These are lower-intensity transitions involving the excitation of non-bonding electrons (from the nitrogen and oxygen heteroatoms) into anti-bonding π* orbitals. youtube.com These transitions typically occur at longer wavelengths than π → π* transitions.
The solvent used can influence the position of these absorption bands; for instance, n → π* transitions often experience a blue shift (to shorter wavelengths) in polar solvents. shu.ac.uk
| Type of Transition | Involved Orbitals | Expected Intensity | Chromophore |
|---|---|---|---|
| π → π | π electrons in aromatic rings | High (ε > 10,000) | Benzotriazole, Chlorophenoxy |
| n → π | Non-bonding electrons on N, O | Low (ε < 2,000) | Benzotriazole (N atoms), Ether (O atom) |
Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the computational and theoretical chemistry studies specifically for the compound “this compound” as per the requested outline.
The search did not yield any published Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis, or vibrational frequency calculations, for this specific molecule. Similarly, no Frontier Molecular Orbital (FMO) analysis, detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics, could be found for “this compound”.
While computational studies exist for other benzotriazole derivatives, the strict requirement to focus solely on “this compound” prevents the inclusion of data from related but distinct chemical structures. Fulfilling the request would necessitate specific data points, such as optimized bond lengths, bond angles, dipole moments, calculated vibrational frequencies, and HOMO-LUMO energy values, which are not available in the public domain for this particular compound.
Therefore, the generation of a scientifically accurate and thorough article adhering to the specified structure is not feasible at this time.
Computational and Theoretical Chemistry Studies
Frontier Molecular Orbital (FMO) Analysis
Evaluation of HOMO-LUMO Energy Gap for Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.govwuxibiology.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small gap indicates that the molecule is more reactive and less stable. nih.gov For benzotriazole (B28993) and its derivatives, the HOMO is often located on the benzotriazole moiety, which is the region most likely to donate an electron. researchgate.net A specific study on 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole would be required to calculate its precise HOMO-LUMO energies and the resulting energy gap, which would provide quantitative insight into its stability.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. chemrxiv.orgnih.gov It illustrates the electrostatic potential on the electron density surface, with different colors indicating various charge potentials. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. chemrxiv.org Green areas denote neutral potential. An MEP analysis of this compound would identify its nucleophilic sites (likely around the nitrogen and oxygen atoms) and electrophilic sites, providing crucial information for understanding its non-covalent interactions and potential receptor binding. nih.govresearchgate.net
Non-Covalent Interaction Analysis
3D Energy Frameworks for Crystal Packing Insights
Building on Hirshfeld surface analysis, 3D energy frameworks provide a visual representation of the energetic architecture of a crystal. This method calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors, visualizing them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy. nih.gov This analysis reveals the topology and strength of the energies stabilizing the crystal packing, clarifying whether stability is dominated by dispersion forces or electrostatic interactions. nih.gov Such a study has not been performed for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of a molecule and its interactions with solvent molecules. For compounds with potential biological activity, MD simulations can model the interaction between the molecule (ligand) and its biological target (receptor), helping to understand binding mechanisms and stability. While MD simulations have been used to study other benzotriazole derivatives as potential enzyme inhibitors, no such studies have been published for this compound.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. atlantis-press.com These models use molecular descriptors—numerical values that describe the chemical's topological, electronic, or steric properties—to develop mathematical equations that can predict the activity of new, untested compounds. nih.govnih.gov Developing a QSAR model requires a dataset of structurally related compounds with measured biological activity. While QSAR studies have been conducted on various classes of benzotriazole derivatives for different biological targets, a specific model based on the structural features of this compound for a particular activity has not been developed. nih.govnih.gov
Reaction Mechanisms and Chemical Reactivity
Nucleophilic Substitution Reactions Involving the Benzotriazole (B28993) Moiety
The benzotriazole moiety is a versatile participant in nucleophilic substitution reactions, primarily by acting as an effective leaving group. nih.govmdpi.com In reactions involving the cleavage of the C-N bond connecting the ethyl side chain to the benzotriazole ring, the benzotriazolide anion can be displaced by a range of nucleophiles. This characteristic is a cornerstone of benzotriazole chemistry, enabling its use as a synthetic auxiliary. google.com
Conversely, the formation of the title compound itself involves the benzotriazolide anion acting as a nucleophile. In a typical synthesis, benzotriazole is deprotonated by a base to form the anion, which then displaces a leaving group (e.g., a halide) from a suitable electrophile like 2-(2-chlorophenoxy)ethyl bromide.
Photochemical Reaction Pathways and Product Formation
One of the characteristic reactions of 1-substituted benzotriazoles is their photochemical decomposition upon exposure to ultraviolet (UV) light. nih.gov The generally accepted mechanism involves the photo-induced extrusion of a molecule of nitrogen (N₂). rsc.org
This denitrogenation process generates a highly reactive 1,3-biradical intermediate. The subsequent fate of this biradical determines the final product distribution. Common pathways for the biradical include:
Intramolecular Rearrangement: The biradical can undergo cyclization and rearrangement to form various isomeric products.
Intermolecular Reactions: In the presence of other reagents, the biradical can be trapped, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov For example, it can undergo cycloaddition reactions with alkenes or alkynes. nih.gov
While specific studies on 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole are not detailed, its photochemical behavior is expected to follow this general pathway, initiated by the loss of N₂ from the triazole ring.
Thermal Decomposition Pathways
Benzotriazole derivatives exhibit moderate to high thermal stability. Studies on a class of related heterocyclic compounds indicate that thermal decomposition in an inert atmosphere typically commences at temperatures above 250 °C. gychbjb.com In an oxidizing atmosphere, the stability is often slightly higher, with decomposition beginning above 260 °C. gychbjb.com The decomposition for these types of compounds often occurs in a single stage. gychbjb.com
The initial decomposition temperature (T₅%, the temperature at which 5% mass loss occurs) is influenced by the substituents on the aromatic rings. For instance, electron-withdrawing groups like chlorine atoms on the phenyl moiety can increase thermal stability compared to unsubstituted or electron-donating group-substituted analogues. gychbjb.com
Table 1: Thermal Decomposition Data for Related Benzotriazole Derivatives
| Compound Structure | T₅% in Inert Atmosphere (°C) | T₅% in Oxidizing Atmosphere (°C) |
|---|---|---|
| Parent Compound (unsubstituted) | 253 | 275 |
| para-Methyl substituted | 266 | - |
| di-Chloro substituted | - | 300 |
Data derived from studies on analogous compounds. gychbjb.com
Electrophilic Aromatic Substitution on Aromatic Rings
The compound possesses two aromatic rings susceptible to electrophilic aromatic substitution: the benzo portion of the benzotriazole system and the chlorophenoxy ring.
Benzotriazole Ring: The triazole portion of the benzotriazole system is strongly electron-withdrawing, which significantly deactivates the fused benzene (B151609) ring towards electrophilic attack. Therefore, forcing conditions would be required for substitution to occur on this ring, and it is generally unfavored compared to the chlorophenoxy ring.
Chlorophenoxy Ring: The reactivity of the chlorophenoxy ring is influenced by two competing effects. The phenoxy oxygen is an activating group, directing incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance. libretexts.org Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, but it also directs substitution to the ortho and para positions. libretexts.org In this compound, the chlorine is at position 2. The directing effects of the oxygen and chlorine would favor substitution at positions 4 and 6 of the chlorophenoxy ring.
Reductive and Oxidative Transformations
Oxidative Transformations: The benzotriazole ring is generally stable to mild oxidizing agents but can be degraded under strong oxidative conditions. Electrochemical oxidation, for instance, can break down the benzotriazole structure. rsc.org This process is often mediated by highly reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, leading to mineralization of the compound. rsc.orgwikipedia.org
Reductive Transformations: The benzotriazole ring can be reduced, typically via catalytic hydrogenation. This process reduces the N=N double bonds within the triazole ring. The reaction is often carried out using catalysts such as Raney-Ni, Palladium (Pd), Rhodium (Rh), or Platinum (Pt). google.comgychbjb.com This transformation converts the aromatic benzotriazole into a hydrogenated, non-aromatic derivative. google.com Cyclic voltammetry studies also show that benzotriazole can undergo electrochemical reduction.
Role as a Synthetic Auxiliary in Organic Synthesis
Benzotriazole and its derivatives are widely recognized as powerful synthetic auxiliaries in organic chemistry. nih.govmdpi.comgoogle.com The benzotriazole group can be easily introduced into a molecule and later removed or substituted, facilitating a variety of chemical transformations. google.com
Key roles include:
Good Leaving Group: As mentioned in section 5.1, the benzotriazolide anion is an excellent leaving group, which allows for the facile substitution of the benzotriazole moiety by various nucleophiles. nih.govnih.gov This property is exploited in N-acylbenzotriazoles for acylation reactions and in other derivatives for alkylation and addition reactions. nih.govnih.gov
Activation of Adjacent Positions: The benzotriazole group can activate adjacent C-H bonds, facilitating their deprotonation to form carbanions. These carbanions can then react with a wide range of electrophiles, enabling the construction of complex molecular frameworks.
In the context of this compound, the benzotriazole group could potentially serve as a leaving group in substitution reactions or be used to direct further functionalization of the molecule.
Exploration of Non Clinical Applications and Fundamental Molecular Interactions
Potential in Materials Science
The benzotriazole (B28993) moiety is a well-established functional group in materials science, primarily recognized for its ultraviolet (UV) absorbing properties. The incorporation of the 1-[2-(2-chlorophenoxy)ethyl]benzotriazole structure into larger systems, such as polymers, or its use in the design of new functional materials, holds significant promise.
Incorporation into Polymer Systems (e.g., as stabilizers, functional monomers)
Benzotriazole derivatives are widely utilized as UV stabilizers in various polymer systems to prevent photodegradation. publications.gc.caescholarship.orgresearchgate.netmdpi.com These compounds absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the polymer backbone from bond cleavage and subsequent loss of physical and mechanical properties. While direct studies on the use of this compound as a polymer stabilizer are not extensively documented, its structural similarity to commercial benzotriazole UV absorbers suggests it could perform a similar function.
The molecule could be physically blended into a polymer matrix or, more advantageously, chemically incorporated as a functional monomer. Copolymerization of a vinyl-substituted analogue of this compound with other monomers would create a polymer with covalently bound UV protection, preventing leaching of the stabilizer over time. dntb.gov.ua Recent research has also explored the synthesis of acrylic polymers with pendant benzotriazole groups for applications such as anticorrosive coatings. researchgate.netmetu.edu.tr
Design of Functional Materials (e.g., optical properties, coordination complexes)
The conjugated system of the benzotriazole ring, coupled with the chlorophenoxy group, suggests that this compound may possess interesting optical properties. Benzotriazole-containing conjugated polymers have been investigated for their electrochromic and photovoltaic applications, demonstrating the potential of this heterocyclic system in organic electronics. researchgate.netsapub.org The specific substitutions on the benzotriazole core are known to influence the optical band gap and energy levels of the resulting polymers. sapub.org
Furthermore, the nitrogen atoms in the triazole ring of this compound can act as ligands for metal ions, enabling the formation of coordination complexes. bendola.com The synthesis of metal complexes with benzotriazole derivatives has been explored, and these complexes can exhibit unique geometries and properties. bendola.comCurrent time information in Pittsburgh, PA, US. The crystal structure of a related compound, 1-[2-(4-chlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole, reveals how the molecule packs in the solid state and the nature of intermolecular interactions, such as C-H···π interactions, which are crucial for the design of crystalline functional materials. up.ptresearchgate.net The study of such complexes could lead to the development of new materials with applications in catalysis or as nonlinear optical materials. rsc.org
Applications in Analytical Chemistry Research
In the realm of analytical chemistry, this compound is of interest both as a potential analytical tool and as an environmental micropollutant requiring detection and monitoring.
Development as Analytical Reagents or Probes
Benzotriazole derivatives have been explored for their potential as fluorescent probes. The inherent fluorescence of some benzotriazole-borane compounds, for example, is tunable and highly stable, making them suitable for chemical and biological sensing applications. nih.govacs.org While the specific fluorescent properties of this compound have not been detailed, the synthesis of fluorescent unnatural α-amino acids derived from benzotriazole highlights the potential of this scaffold in developing new analytical probes. nih.gov Additionally, some benzotriazole derivatives that form highly fluorescent amides upon reaction with carboxylic acids have been developed as reagents for their sensitive detection. nih.gov
Studies on Environmental Fate and Transport Mechanisms (e.g., as a micropollutant, but not hazard/toxicity)
Benzotriazoles are recognized as emerging environmental micropollutants due to their widespread use and persistence. researchgate.netnih.gov They are often detected in wastewater effluents and surface waters. researchgate.netbohrium.com The environmental fate of these compounds is a significant area of research, focusing on their degradation pathways. Studies have shown that benzotriazoles can be resistant to biodegradation. metu.edu.trrsc.org
The degradation of benzotriazoles can occur through processes such as photodegradation or advanced oxidation processes. researchgate.netbohrium.comnih.gov Research on the environmental transformation of chlorophenoxy herbicides, which share a structural motif with this compound, indicates that their degradation products can also be of environmental concern. publications.gc.carsc.orgresearchgate.netresearchgate.netnih.gov Understanding the specific degradation pathways and transformation products of this compound is crucial for assessing its environmental persistence and transport.
Fundamental Mechanistic Studies of Molecular Interactions with Biological Macromolecules (Excluding Efficacy/Clinical Outcomes)
Investigating the fundamental interactions of this compound with biological macromolecules like proteins and DNA is essential for understanding its molecular behavior at a sub-cellular level, independent of any potential therapeutic effects. These studies often employ a combination of computational and experimental techniques.
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target. researchgate.netresearchgate.net Studies on various benzotriazole derivatives have demonstrated their potential to interact with proteins through mechanisms such as hydrogen bonding and hydrophobic interactions. nih.gov For instance, docking studies have been used to investigate the binding of benzotriazole derivatives to enzymes, providing insights into the specific amino acid residues involved in the interaction. nih.govresearchgate.net Such computational approaches could elucidate the potential binding modes of this compound with various proteins.
Spectroscopic techniques are powerful experimental tools for studying these interactions. Fluorescence spectroscopy, for example, can be used to investigate the binding of small molecules to proteins like bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.netswu.ac.thresearchgate.netbohrium.com This method can determine binding constants, the number of binding sites, and the quenching mechanism, providing quantitative data on the interaction. nih.gov Furthermore, the interaction of small molecules with DNA can be studied using UV-visible absorption spectroscopy and fluorescence techniques to understand the binding mode, such as intercalation. researchgate.net Calorimetry can provide thermodynamic data on these binding events, such as enthalpy and entropy changes. researchgate.netrsc.orgnih.gov
While specific experimental data for this compound is not available, the existing body of research on related benzotriazole derivatives provides a strong foundation for predicting and understanding its likely molecular interactions with biological macromolecules.
Below is a table summarizing the types of non-clinical applications and molecular interaction studies relevant to benzotriazole derivatives.
| Area of Exploration | Specific Application/Study | Relevant Techniques/Concepts | Key Findings for Benzotriazole Derivatives |
| Materials Science | Incorporation into Polymer Systems | UV Stabilization, Functional Monomers | Benzotriazoles are effective UV absorbers, protecting polymers from photodegradation. publications.gc.caescholarship.orgresearchgate.netmdpi.com |
| Design of Functional Materials | Optical Properties, Coordination Complexes | Benzotriazole-containing polymers show promise in electrochromics and photovoltaics. researchgate.netsapub.org Benzotriazoles can act as ligands for metal ions. bendola.com | |
| Analytical Chemistry | Development as Analytical Reagents | Fluorescent Probes | Some benzotriazole derivatives exhibit tunable fluorescence, useful for sensing. nih.govacs.org |
| Environmental Fate and Transport | Micropollutant Analysis, Degradation Pathways | Benzotriazoles are persistent environmental contaminants. researchgate.netnih.gov Degradation can occur via photodegradation and advanced oxidation. researchgate.netbohrium.comnih.gov | |
| Molecular Interactions | Interaction with Proteins | Molecular Docking, Fluorescence Spectroscopy | Benzotriazoles can bind to proteins like serum albumin through hydrophobic interactions and hydrogen bonding. researchgate.netswu.ac.thresearchgate.netbohrium.com |
| Interaction with DNA | UV-Visible Spectroscopy, Calorimetry | Some benzotriazole-related structures can interact with DNA, potentially through intercalation. researchgate.net |
Computational Docking and Ligand-Protein Interaction Modeling
No specific studies detailing the computational docking of this compound with any protein targets were identified. Research in this area for the broader benzotriazole class exists, but information directly pertaining to the ligand-protein interactions, binding energies, or predicted binding poses of this particular molecule is not available in the reviewed literature.
In vitro Binding Assays with Purified Enzymes or Receptors
There is no available data from in vitro binding assays for this compound. Consequently, information regarding its binding affinity (such as Ki, Kd, or IC50 values) with purified enzymes or receptors, or the specific mechanisms of its binding, could not be found.
Q & A
Q. How can the synthesis of 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole be optimized for higher yield and purity?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with intermediate preparation (e.g., chloro-phenoxyethyl precursors) followed by coupling with benzotriazole. Key factors include:
- Reaction Conditions : Use glacial acetic acid as a catalyst during reflux (110–120°C for 4–6 hours) to enhance coupling efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf = 0.3–0.5) .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., molar ratios, temperature). For example, a 2³ factorial design can reduce trials while identifying significant factors like solvent polarity and catalyst loading .
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. THF) | DMF | +15% yield due to better solubility |
| Catalyst (AcOH) loading | 2–5 mol% | Optimal at 3.5 mol% |
| Reaction time | 4–8 hours | Plateau at 6 hours |
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and the chlorophenoxyethyl side chain (δ 4.3–4.6 ppm for –OCH₂) .
- X-Ray Crystallography : Resolve the crystal structure to confirm bond angles (e.g., C–Cl bond length ~1.74 Å) and spatial arrangement of the benzotriazole moiety .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 314.5) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data regarding the reactivity of this compound in different solvent systems be resolved?
- Methodological Answer : Address discrepancies through systematic validation:
- Solvent Screening : Test polarity effects using Kamlet-Taft parameters (e.g., DMSO vs. toluene) to correlate solvent β (hydrogen-bond acceptance) with reaction rates .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states in polar aprotic vs. nonpolar solvents. For instance, COMSOL Multiphysics can model solvation energy differences (~2.3 kcal/mol favoring DMF) .
- Cross-Validation : Compare experimental results (e.g., kinetic data) with computational predictions to identify outliers. Use Arrhenius plots to reconcile temperature-dependent anomalies .
Q. What methodologies are effective in establishing the structure-activity relationship (SAR) for benzotriazole derivatives like this compound?
- Methodological Answer : Combine bioactivity assays and computational SAR models:
- Bioactivity Profiling : Test antimicrobial activity (e.g., MIC against S. aureus) while varying substituents (e.g., Cl position on the phenyl ring). Use ANOVA to correlate structural features (e.g., logP) with potency .
- QSAR Modeling : Develop a 3D-QSAR model using CoMFA/CoMSIA to map electrostatic/hydrophobic fields. For example, a –Cl group at the ortho position increases steric bulk, enhancing binding to target enzymes .
- Crystallographic Data : Overlay ligand-receptor complexes (e.g., cytochrome P450) to identify critical interactions (e.g., hydrogen bonding with benzotriazole N-atoms) .
| Substituent Position | Bioactivity (MIC, μg/mL) | logP |
|---|---|---|
| Ortho-Cl (target compound) | 12.5 ± 1.2 | 3.1 |
| Para-Cl | 25.0 ± 2.1 | 2.8 |
| No Cl | 50.0 ± 3.5 | 2.3 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
